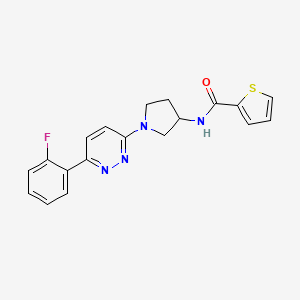

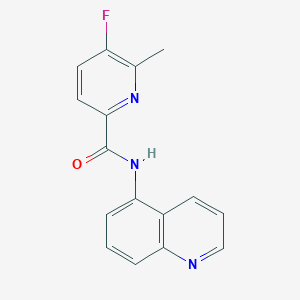

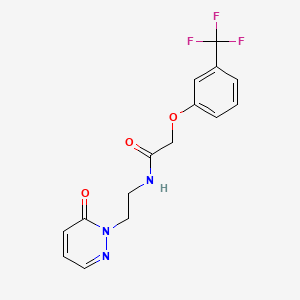

(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups. It includes a 4-chloro-3-(trifluoromethyl)phenyl group, a 7-methyl-1,8-naphthyridin-3-yl group, and a morpholino group .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the reaction of the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 4-chloro-3-(trifluoromethyl)phenyl group contributes to the polarity of the molecule .

Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis. One of the key reactions is the reaction with 4-chloro-3-trifluoromethylphenyl isocyanate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, the presence of the 4-chloro-3-(trifluoromethyl)phenyl group can affect its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Imaging Applications

One research application of related compounds involves the synthesis of potential PET (Positron Emission Tomography) agents for imaging in neurological diseases such as Parkinson's disease. For example, a study detailed the synthesis of a reference standard and its precursor for PET imaging, aiming to target the LRRK2 enzyme, which is significant in Parkinson's disease research. The synthesis process resulted in a high radiochemical yield and purity, indicating its potential for precise imaging applications (Min Wang et al., 2017).

Antitumor Activity

Another study focused on the synthesis and antitumor activity of a compound with a morpholino group. The compound demonstrated distinct inhibition of the proliferation of various cancer cell lines, highlighting its potential as a candidate for cancer therapy (Zhi-hua Tang & W. Fu, 2018).

Organic Synthesis

Further research has explored the compound's role in organic synthesis, such as the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement. This method presents an environmentally friendly approach to synthesizing related compounds, highlighting the versatility and potential of morpholino methanone derivatives in organic chemistry (Sisi Jing et al., 2018).

Material Science and Optoelectronics

Research in material science has also leveraged compounds like "(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" for developing advanced materials. For instance, studies on phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs) have utilized aryl(morpholino)methanone ligands to achieve high efficiency and luminance in red-emitting devices, underscoring the compound's relevance in creating high-performance optoelectronic components (H. Kang et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to have analgesic effects , suggesting that they may interact with pain receptors or pathways in the body.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to have potent analgesic efficacy . They may work by interacting with specific receptors or enzymes in the body, leading to a decrease in the perception of pain.

Biochemical Pathways

Based on its analgesic properties, it can be inferred that it may influence pathways related to pain perception and inflammation .

Result of Action

The result of the action of this compound is a reduction in pain perception, as evidenced by its analgesic properties . This suggests that it may have a role in modulating the body’s response to painful stimuli.

Eigenschaften

IUPAC Name |

[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF3N4O2/c1-12-2-4-14-18(28-13-3-5-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-6-8-31-9-7-29/h2-5,10-11H,6-9H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZXEVLVUSROOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2938163.png)

![1-[(4-methoxyphenoxy)methyl]-4-(4-methoxyphenyl)-N-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2938167.png)

![N-{1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2938171.png)

![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)

![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)

![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)